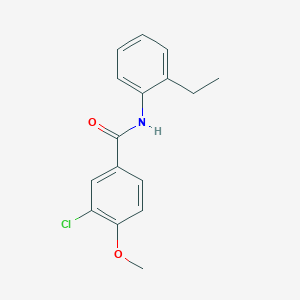![molecular formula C10H15Cl2NO B11945442 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane CAS No. 63142-83-6](/img/structure/B11945442.png)
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloroacetyl)-3-azabicyclo[322]nonane is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane typically involves the reaction of a bicyclic amine with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves:
Starting Materials: Bicyclic amine and dichloroacetyl chloride.
Reaction Conditions: Anhydrous solvents such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bicyclic amine is dissolved in the anhydrous solvent, and dichloroacetyl chloride is added dropwise with stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Wissenschaftliche Forschungsanwendungen
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bicyclic structure allows for specific binding interactions, enhancing its selectivity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst and ligand in coordination chemistry.
2-Azabicyclo[3.3.1]nonane: Studied for its biological activity and synthetic applications.
Uniqueness
3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane is unique due to the presence of the dichloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. Its bicyclic structure also provides a rigid framework that can enhance binding interactions and specificity.
Eigenschaften
CAS-Nummer |
63142-83-6 |
|---|---|
Molekularformel |
C10H15Cl2NO |
Molekulargewicht |
236.13 g/mol |
IUPAC-Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2,2-dichloroethanone |
InChI |
InChI=1S/C10H15Cl2NO/c11-9(12)10(14)13-5-7-1-2-8(6-13)4-3-7/h7-9H,1-6H2 |
InChI-Schlüssel |
MGIDGMIMHMSHHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CN(C2)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


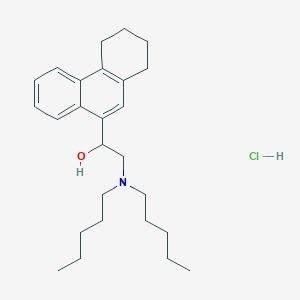

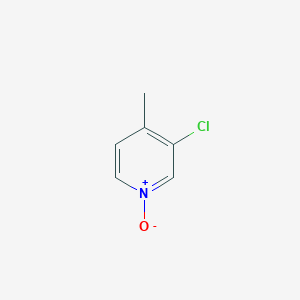



![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)

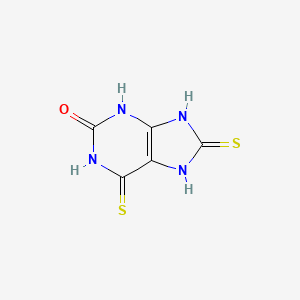
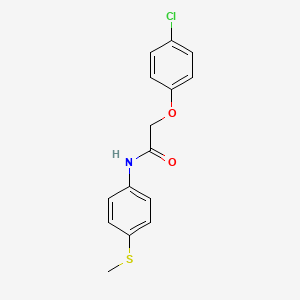

![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

